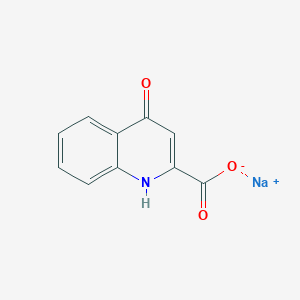
キヌレン酸ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キヌレン酸 (ナトリウム塩) は、アミノ酸トリプトファンの代謝産物であるキヌレン酸の誘導体です。興奮性アミノ酸受容体のアンタゴニストとして作用する神経活性を持つことで知られています。キヌレン酸は、1853年にドイツの化学者ユストゥス・フォン・リービッヒによって犬の尿から初めて発見されました。 それ以来、様々な神経生物学的疾患における潜在的な治療用途について研究されています .
2. 製法
合成経路と反応条件: キヌレン酸は、L-キヌレニンからキヌレニン—オキソグルタル酸トランスアミナーゼ酵素によって触媒されるトランスアミノ化反応により合成できます。 この反応は通常、α-ケトグルタル酸などのアミノ基供与体の存在下で、L-キヌレニンをキヌレン酸に変換することを伴います .
工業的生産方法: キヌレン酸の工業的生産には、トリプトファンをキヌレン酸に効率的に変換できる遺伝子組み換え細菌または酵母の株を用いた微生物発酵プロセスがしばしば用いられます。 発酵ブロスはその後、精製プロセスを経てキヌレン酸を分離および結晶化します .
科学的研究の応用
Kynurenic acid (sodium) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.
作用機序
キヌレン酸は、複数のメカニズムを通じてその効果を発揮します。
イオンチャネル型受容体のアンタゴニスト: イオンチャネル型AMPA、NMDA、およびカイネートグルタミン酸受容体のアンタゴニストとして作用し、興奮性神経伝達を阻害します.
非競合的アンタゴニスト: NMDA受容体のグリシン部位を非競合的に拮抗します.
Gタンパク質共役受容体のリガンド: 孤児Gタンパク質共役受容体GPR35のリガンドとして、およびGタンパク質共役受容体HCAR3のアゴニストとして機能します.
生化学分析
Biochemical Properties
Kynurenic acid sodium salt interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor . Furthermore, it has been proposed to act as an antagonist of the α7 nicotinic acetylcholine receptor .
Cellular Effects
Kynurenic acid sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through its actions on G protein-coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .
Molecular Mechanism
At the molecular level, kynurenic acid sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an antagonist, it binds to ionotropic glutamate receptors, thereby inhibiting their function . It also binds to the glycine site of the NMDA receptor in a noncompetitive manner .
Temporal Effects in Laboratory Settings
The effects of kynurenic acid sodium salt change over time in laboratory settings. It has been found that high doses of kynurenic acid significantly decrease avoidance latency, whereas a low dose significantly elevates it, suggesting that the low dose of kynurenic acid enhances memory function .
Dosage Effects in Animal Models
The effects of kynurenic acid sodium salt vary with different dosages in animal models. For instance, in studies on the effect of kynurenic acid on AMPA receptor-mediated responses, it was found that the effect is facilitatory at low concentrations (in the nanomolar to micromolar range) and only results in neu .
Metabolic Pathways
Kynurenic acid sodium salt is involved in the kynurenine pathway of tryptophan degradation . This pathway leads to the formation of several biologically active metabolites, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance .
準備方法
Synthetic Routes and Reaction Conditions: Kynurenic acid can be synthesized from L-kynurenine through a transamination reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase. The reaction typically involves the conversion of L-kynurenine to kynurenic acid in the presence of an amino group donor such as alpha-ketoglutarate .
Industrial Production Methods: Industrial production of kynurenic acid often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that can efficiently convert tryptophan to kynurenic acid. The fermentation broth is then subjected to purification processes to isolate and crystallize kynurenic acid .
化学反応の分析
反応の種類: キヌレン酸は、以下を含む様々な化学反応を起こします。
酸化: キヌレン酸は酸化されてキノリン酸を生成します。
還元: キヌレン酸の還元によりヒドロキシキヌレン酸が得られます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: キノリン酸。
還元: ヒドロキシキヌレン酸。
置換: キヌレン酸の様々な置換誘導体.
4. 科学研究における用途
キヌレン酸 (ナトリウム塩) は、様々な科学研究で幅広く利用されています。
化学: 様々な生物活性化合物の合成における前駆体として使用されます。
生物学: キヌレニン経路における役割とその細胞代謝への影響について研究されています。
医学: 神経保護作用と、アルツハイマー病やパーキンソン病などの神経変性疾患、統合失調症などの精神疾患における潜在的な治療用途について調査されています.
類似化合物との比較
キヌレン酸は、興奮性アミノ酸受容体に対する広範囲なアンタゴニスト活性と、血液脳関門を通過する能力により、その類似体の中でユニークです。類似の化合物には以下が含まれます。
キノリン酸: キヌレニン経路における別の代謝産物で、神経毒性を持つことで知られています。
キサンチューレン酸: キヌレン酸と比較して神経活性効果が弱く、代謝産物です。
ヒドロキシキヌレン酸: キヌレン酸の還元形で、異なる生物学的活性を持っています
特性
IUPAC Name |
sodium;4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZGXKUQDXSSK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)







![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
